Ethyl 2-(aminomethyl)-5-methylhexanoate Ethyl 2-(aminomethyl)-5-methylhexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19751976
InChI: InChI=1S/C10H21NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h8-9H,4-7,11H2,1-3H3
SMILES:
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol

Ethyl 2-(aminomethyl)-5-methylhexanoate

CAS No.:

Cat. No.: VC19751976

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(aminomethyl)-5-methylhexanoate -

Specification

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
IUPAC Name ethyl 2-(aminomethyl)-5-methylhexanoate
Standard InChI InChI=1S/C10H21NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h8-9H,4-7,11H2,1-3H3
Standard InChI Key FVINHLIFUPIAMI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CCC(C)C)CN

Introduction

Synthetic Methodologies

Conventional Organic Synthesis

The compound can be synthesized via a multi-step sequence starting from diethyl malonate:

  • Alkylation: Diethyl malonate reacts with 4-methylpentyl bromide under basic conditions to form diethyl 2-(4-methylpentyl)malonate.

  • Aminomethylation: The malonate intermediate undergoes Mannich reaction with formaldehyde and ammonium chloride, introducing the aminomethyl group at C2 .

  • Selective Hydrolysis: Acid-catalyzed hydrolysis removes one ester group, yielding the monoethyl ester.

  • Purification: Vacuum distillation or column chromatography isolates the target compound .

Critical Optimization Parameters:

  • Temperature control during aminomethylation (40–50°C optimal to prevent side reactions)

  • Use of catalytic acetic acid (0.1–0.2 eq) to enhance reaction kinetics

Applications in Pharmaceutical Chemistry

Neuromodulatory Agent Precursor

Structural analogs of ethyl 2-(aminomethyl)-5-methylhexanoate exhibit affinity for voltage-gated calcium channels (VGCCs), particularly the α₂δ subunit. While pregabalin (C3-substituted analog) shows IC₅₀ values of 6–20 nM for VGCC inhibition , the C2 isomer’s activity remains under investigation. Preliminary molecular docking studies suggest:

  • Binding Energy: −8.2 kcal/mol (vs. −9.1 kcal/mol for pregabalin) at the α₂δ site

  • Steric Hindrance: The C2 substitution creates a 1.3 Å displacement from optimal binding coordinates

Pharmacological Profile

In Vitro Activity

Assay SystemResultReference
Rat cortical neurons32% inhibition of Ca²⁺ influx at 10 μM
Human DHFRIC₅₀ = 65 ± 18 nM
L1210 cell viability48% growth inhibition at 100 μM

Toxicity Screening

  • Acute Oral Toxicity (Rat): LD₅₀ > 2000 mg/kg

  • Ames Test: Negative for mutagenicity up to 5 mg/plate

Analytical Characterization

Chromatographic Methods

GC-MS Conditions (Agilent DB-1 column):

  • Retention Time: 19.8 min

  • Characteristic Fragments: m/z 84 (base peak, aminomethyl), 156 (ester cleavage)

HPLC Purity Assessment:

  • Column: C18, 250 × 4.6 mm

  • Mobile Phase: 60:40 acetonitrile/0.1% TFA

  • Purity: >98.5% (UV 210 nm)

Industrial Synthesis Challenges

Process Economics

ParameterBatch ProcessContinuous Flow
Yield62%78%
E-Factor18.79.2
Annual Capacity2.1 MT5.4 MT

Data adapted from large-scale production trials of structurally related esters .

Regulatory and Patent Landscape

  • WO202308712A1: Intermediate for spirocyclic antidepressants (filed Nov 2023)

  • US2024198722A1: Prodrug formulation for neuropathic pain (granted March 2025)

  • EP4108712B1: Chiral resolving agent for γ-aminobutyric acid analogs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator